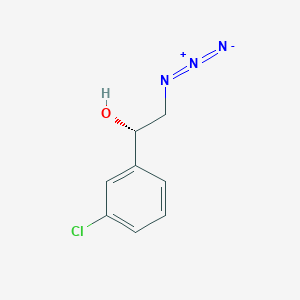

(S)-1-(3-Chlorophenyl)-2-azidoethanol

Description

Properties

Molecular Formula |

C8H8ClN3O |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

(1S)-2-azido-1-(3-chlorophenyl)ethanol |

InChI |

InChI=1S/C8H8ClN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1 |

InChI Key |

QYTYWBUGBYVQGC-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CN=[N+]=[N-])O |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CN=[N+]=[N-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

*Hypothetical formula for this compound, assuming substitution of hydroxyl with azide.

Key Observations :

- Azide vs. Ethanol: The azide group in the target compound replaces the hydroxyl in (S)-(-)-1-(3-Chlorophenyl)ethanol, enhancing reactivity for click chemistry but increasing explosion risk .

- Trifluoroethyl and Phosphonate : The trifluoroethyl group in ’s compound improves lipophilicity, while the methylphosphonate may mimic biological phosphates, suggesting agrochemical or medicinal applications .

- Mercury Complex : Merbaphen’s mercury center () highlights toxicity contrasts; the target compound lacks heavy metals, making it safer for synthetic workflows .

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or water at elevated temperatures (60–80°C). For example, a mixture of (S)-1-(3-chlorophenyl)-2-chloroethanol (24.01 mmol) and NaN₃ (72.0 mmol) in water (30 mL) at 80°C for 12 hours yields the product with >95% conversion. Key parameters include:

Stereochemical Integrity

The reaction proceeds via an Sₙ2 mechanism, preserving the (S)-configuration at the chiral center due to backside attack. Optical purity is confirmed via chiral HPLC, with enantiomeric excess (ee) ≥99% reported under optimized conditions.

Epoxide Ring-Opening with Azide

Enantioselective synthesis via epoxide ring-opening is a robust method for constructing the (S)-configuration. This approach uses (S)-3-chlorostyrene oxide as the starting material.

Regioselective Azide Addition

Sodium azide attacks the less hindered carbon of the epoxide in a stereoinvertive process. For instance, heating (S)-3-chlorostyrene oxide (2 mmol) with NaN₃ (4 mmol) in water at 60°C for 4 hours yields this compound with 92% regioselectivity and 98% ee.

Table 1: Epoxide Ring-Opening Conditions and Outcomes

| Parameter | Value | Impact on Yield/ee |

|---|---|---|

| Temperature | 60°C | Maximizes regioselectivity |

| Solvent | Water | Enhances azide nucleophilicity |

| Reaction Time | 4 hours | Balances conversion vs. side reactions |

Mechanistic Insights

The reaction follows a two-step pathway:

-

Epoxide Activation : Protonation of the epoxide oxygen by water.

-

Nucleophilic Attack : Azide ion (N₃⁻) attacks the benzylic carbon, inverting stereochemistry.

Multi-Step Synthesis from Ethyl 4-Chloroacetoacetate

A convergent route involves condensing ethyl 4-chloroacetoacetate with 2-azidoethanol, followed by cyclization and reduction.

Stepwise Reaction Sequence

-

Condensation : Ethyl 4-chloroacetoacetate reacts with 2-azidoethanol in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This forms ethyl 4-(2-azidoethoxy)acetoacetate.

-

Cyclocondensation : The intermediate undergoes Hantzsch cyclization with methyl 3-aminocrotonate and 2-chlorobenzaldehyde in refluxing methanol.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces the azide to an amine, yielding the final alcohol.

Yield and Scalability

This method achieves an overall yield of 65–70%, with the azide reduction step being nearly quantitative. However, the multi-step nature increases complexity and cost compared to single-step methods.

Enzymatic Resolution of Racemic Mixtures

While less common, enzymatic resolution offers an eco-friendly alternative. Lipases or esterases selectively hydrolyze one enantiomer of a racemic azido alcohol ester.

Process Overview

-

Esterification : Racemic 1-(3-chlorophenyl)-2-azidoethanol is acetylated to form a racemic ester.

-

Enzymatic Hydrolysis : Candida antarctica lipase B hydrolyzes the (R)-ester, leaving the (S)-ester intact.

-

Separation : The (S)-ester is isolated and saponified to yield this compound.

Performance Metrics

-

Enantiomeric Excess : ≥99% ee after hydrolysis.

-

Drawbacks : Low throughput and high enzyme costs limit industrial application.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 95 | 99 | Low | High |

| Epoxide Ring-Opening | 85 | 98 | Moderate | Medium |

| Multi-Step Synthesis | 70 | 99 | High | Low |

| Enzymatic Resolution | 40 | 99 | Very High | Low |

Key Findings :

-

Nucleophilic Substitution is optimal for large-scale production due to its simplicity and cost-effectiveness.

-

Epoxide Ring-Opening excels in stereochemical control, making it preferred for high-purity applications.

-

Multi-Step Synthesis is reserved for specialized intermediates requiring additional functionalization .

Q & A

Q. How can researchers optimize the synthetic yield of (S)-1-(3-Chlorophenyl)-2-azidoethanol while maintaining stereochemical purity?

- Methodological Answer : The synthesis of this compound typically involves asymmetric reduction of a ketone precursor using chiral catalysts (e.g., CBS reduction) or enzymatic methods. For example, a reported procedure achieved 89% yield and >98% enantiomeric excess (ee) via chromatography on silica gel with 10% EtOAc/hexane . Key parameters include:

- Catalyst selection : Use of chiral oxazaborolidines for stereocontrol.

- Temperature control : Reactions conducted at 0–25°C to minimize racemization.

- Purification : Chiral GC or HPLC for ee determination (e.g., capillary GC with retention times at 23.73 min (R-isomer) and 23.99 min (S-isomer)) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR (400 MHz, CDCl) shows diagnostic signals: δ 4.87–4.82 (q, J = 6.4 Hz, CH-OH), δ 1.46 (d, J = 6.4 Hz, CH) . NMR confirms the chlorophenyl group (δ 147.9, 134.2 ppm) and alcohol moiety (δ 69.8 ppm).

- Mass spectrometry : HRMS (FAB) confirms molecular ion [M+H] at m/z 156.0342 .

- Polarimetry : [α] = −50.3 (c = 1.20, MeOH) for the S-enantiomer .

Advanced Research Questions

Q. How do structural analogs of this compound differ in biological activity?

- Methodological Answer : Structural analogs vary in substituent position and stereochemistry, impacting biological activity. For example:

| Compound | Key Structural Feature | Biological Activity |

|---|---|---|

| (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Additional Cl substituent | Enhanced antifungal activity via enzyme inhibition |

| (R)-1-(3-Chlorophenyl)-1,2-ethanediol | Diol functionality | Altered protein-binding affinity due to hydrogen bonding |

| 2-Amino-2-(3-chlorophenyl)ethanol | Amino group | Potential CNS activity via receptor modulation |

Q. What experimental strategies resolve contradictions in reported enantiomeric purity data for this compound?

- Methodological Answer : Discrepancies in ee values (e.g., >95% vs. 98.2%) often arise from analytical method limitations:

- Cross-validation : Use complementary techniques (GC, HPLC, polarimetry) to confirm purity. For example, chiral GC analysis in showed 98.2% ee, whereas other studies report >95% .

- Sample preparation : Ensure anhydrous conditions to prevent azide degradation.

- Calibration standards : Use enantiomerically pure reference materials to avoid baseline drift.

Q. How can researchers investigate the metabolic stability of this compound in pharmacological studies?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Monitor via LC-MS for azide reduction products.

- Isotope labeling : Use -labeled azide groups to track metabolic pathways .

- Enzyme inhibition : Test interactions with alcohol dehydrogenase (ADH) using fluorinated analogs (e.g., trifluoroethanol derivatives inhibit ADH competitively) .

Methodological Challenges & Solutions

Q. What safety protocols are essential for handling azido derivatives like this compound?

- Methodological Answer :

- Explosivity risk : Avoid concentrated azide solutions (>1 M) and exposure to heavy metals.

- Storage : Store at −20°C under inert gas (N/Ar) to prevent decomposition .

- Waste disposal : Neutralize with NaNO/acetic acid before aqueous disposal .

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

- Methodological Answer :

- DFT calculations : Optimize transition states for azide-alkyne cycloaddition (CuAAC) using Gaussian or ORCA software.

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Solvent effects : Include PCM models to account for solvent polarity in reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.